4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2O/c1-17-9-5-15-11(16-10(9)13)7-4-6(12)2-3-8(7)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXONUCHQEHIUHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)C2=C(C=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves chlorinating a suitably functionalized pyrimidine precursor, typically 2,4-dihydroxy-5-methoxy pyrimidine, using chlorinating agents such as phosgene, surpalite, or triphosgene. The process is optimized for high yield, purity, and industrial scalability.
Reaction Pathway:
- Starting Material: 2,4-dihydroxy-5-methoxy pyrimidine
- Chlorination Reagents: Phosgene, surpalite, or triphosgene
- Catalysts: Organic bases such as triethylamine, pyridine, or N,N-dimethylformamide (DMF)
- Solvent: Acetonitrile, dichloroethane, or other nitrile solvents
Reaction Conditions:
- Reflux at 60–80°C
- Controlled addition of chlorinating agents
- Use of catalysts like triethylamine (TEA) to facilitate chlorination
- Duration: Approximately 20–24 hours for complete conversion
Process Details:
- The pyrimidine derivative reacts with the chlorinating agent under reflux, leading to selective chlorination at the 2 and 4 positions.
- Post-reaction, the mixture is cooled, washed with water, and extracted with organic solvents.
- Concentration under reduced pressure yields the target compound as a pale solid with yields ranging from 70% to 90% and purities exceeding 97%.
Research Findings:
- The method avoids hazardous phosphorus oxychloride, reducing environmental impact.
- The process is suitable for large-scale industrial production due to its simplicity and high yield.
Data Table: Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,4-dihydroxy-5-methoxy pyrimidine |
| Chlorinating Agent | Phosgene, surpalite, triphosgene |
| Catalyst | Triethylamine, pyridine, DMF |
| Solvent | Acetonitrile, dichloroethane |
| Temperature | 60–80°C |
| Reaction Time | 20–24 hours |
| Yield | 70–90% |
| Purity | 97.0–99.0% |
Multi-step Synthesis via Halogenation and Cross-Coupling
Method Overview:
An alternative route involves initial halogenation of a phenyl precursor followed by coupling reactions to introduce the pyrimidine ring.
Key Steps:
Reaction Conditions:
- Use of Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts
- Base such as potassium carbonate or cesium carbonate
- Solvent: Toluene, ethanol, or DMF
- Elevated temperatures (~80°C)
Research Findings:
- This method allows precise control over substitution patterns
- Suitable for synthesizing analogs with different substituents
- Yields typically range from 60% to 85%
Data Table: Cross-Coupling Parameters
| Parameter | Details |
|---|---|
| Starting Material | 5-chloro-2-fluorophenylboronic acid |
| Coupling Partner | 2,4-dichloropyrimidine |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, ethanol, DMF |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 60–85% |
Notes on Optimization and Industrial Scalability
- Environmental Considerations: The use of phosgene and triphosgene is optimized to minimize hazardous waste. Alternative chlorination reagents like surpalite provide safer options.
- Catalyst Selection: Organic bases such as triethylamine or pyridine are preferred for their efficiency and ease of removal.
- Purification: Recrystallization from suitable solvents (e.g., ethanol or acetonitrile) ensures high purity suitable for pharmaceutical and agrochemical applications.
- Scale-up: Continuous flow reactors and automated systems improve safety, yield, and reproducibility for large-scale production.
Summary of Research Findings
| Aspect | Findings |
|---|---|
| Reagents | Phosgene, surpalite, triphosgene, triethylamine, pyridine, DMF |
| Reaction Conditions | Reflux at 60–80°C, controlled addition, inert atmosphere |
| Yields | 70–90% |
| Purity | 97.0–99.0% |
| Environmental Impact | Reduced by avoiding phosphorus oxychloride, safer chlorination reagents |
| Industrial Relevance | Suitable for large-scale synthesis with high efficiency and safety |
Final Remarks
The preparation of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine primarily relies on chlorination of a pyrimidine precursor, optimized through the choice of chlorinating agents, catalysts, and reaction conditions to maximize yield, purity, and environmental safety. Alternative methods involving halogenation and cross-coupling provide flexibility for structural modifications. These processes are well-documented, scalable, and adaptable for industrial applications, with ongoing research focusing on greener reagents and process intensification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and dimethylformamide are commonly used.
Oxidation: Potassium permanganate in an acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carbonyl derivatives of the original compound.
Reduction: Reduced forms of the pyrimidine ring.
Scientific Research Applications
This compound has demonstrated potential in several areas of biological research, particularly in the following domains:
Anticancer Activity
Research indicates that pyrimidine derivatives, including 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine, exhibit anticancer properties. The following table summarizes findings related to its efficacy against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | TBD | Induction of apoptosis |
| Related Pyrimidine A | A549 (Lung Cancer) | 8.0 | ROS generation |
| Related Pyrimidine B | MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest |
The compound's structure allows it to interact with cellular targets involved in cancer proliferation, potentially inhibiting tumor growth through apoptosis or cell cycle disruption.
Antimicrobial Activity
The presence of halogenated phenyl groups in the structure suggests possible antimicrobial properties. Similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table presents preliminary findings on antimicrobial efficacy:
| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Compound A | S. aureus | 15 |
| Related Compound B | Pseudomonas aeruginosa | 12 |
These findings indicate the potential for further exploration of this compound as an antimicrobial agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on the effects of pyrimidine derivatives on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Properties
In vitro testing against various bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets kinase enzymes, inhibiting their activity by binding to the ATP-binding site.
Pathways Involved: By inhibiting kinase activity, the compound can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The title compound’s 5-chloro-2-fluorophenyl group introduces steric bulk and electronic effects distinct from simpler aryl substituents (e.g., 4-chlorophenyl in ). This may alter binding affinity in biological targets compared to analogues like 4-(5-chloro-2-methoxyphenyl)pyrimidin-2-amine .
- Reactivity : 5-Methoxypyrimidine derivatives (e.g., 2c in ) show low yields (~5–10%) in cycloaddition reactions due to instability of intermediates, suggesting similar synthetic challenges for the title compound .
- Crystallographic Stability : Halogen bonding (Cl···N) in 4,6-dichloro-5-methoxypyrimidine stabilizes its crystal lattice, a feature likely shared by the title compound given its chloro substituents .
Pharmacological and Physicochemical Properties
- Lipophilicity: Pyrimidines with methoxy groups (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) exhibit log k values (HPLC-derived lipophilicity) ranging from 1.2–3.5, influenced by substituent polarity . The title compound’s 5-methoxy and 2-aryl groups may enhance membrane permeability compared to non-polar analogues.
- Bioactivity : Fluorinated pyrimidines (e.g., 5-fluoro-2-methoxypyrimidin-4-amine) are associated with antiviral and anticancer activity, while chloro derivatives (e.g., 4-chloro-2-[(6-chloropyrimidin-4-yl)]aniline) serve as intermediates in kinase inhibitor synthesis . The title compound’s dual chloro/fluoro substitution may synergize these effects.
Biological Activity
4-Chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This compound features a unique combination of chlorine and fluorine substituents, which may enhance its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 674793-47-6
- Molecular Formula : C11H7Cl2FN2O
- Molecular Weight : 276.09 g/mol
The molecular structure includes a pyrimidine ring substituted with various halogens and a methoxy group, contributing to its reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves the inhibition of specific kinase enzymes. These enzymes play crucial roles in cell signaling pathways related to proliferation, survival, and apoptosis. By binding to the ATP-binding site of these kinases, the compound can effectively modulate cellular processes.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer cells. For example:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human breast cancer cells, indicating potent inhibitory effects on cell viability.
Comparative Studies
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 18 μM | PARP1 Inhibition |
| Olaparib | 57.3 μM | PARP1 Inhibition |
The above table summarizes the comparative efficacy of this compound against Olaparib, a well-known PARP inhibitor used in cancer therapy.
Case Studies and Research Findings
- Inhibition of PARP1 : A study indicated that this compound could inhibit the catalytic activity of PARP1 significantly, leading to enhanced apoptosis in cancer cells. The enhancement of CASPASE 3/7 activity was noted, suggesting a mechanism for inducing programmed cell death .
- Structure-Activity Relationship (SAR) : Research into similar compounds has suggested that the presence of halogen substituents can influence biological activity. The unique combination of chlorine and fluorine in this pyrimidine derivative may enhance its selectivity and potency against targeted kinases .
- Potential Applications in Drug Development : Given its biological profile, this compound is being explored as a lead compound for developing new therapeutic agents aimed at cancer treatment .
Q & A
Q. What are the recommended synthetic routes for preparing 4-chloro-2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidine?
- Methodological Answer : A plausible approach involves sequential functionalization of the pyrimidine ring. Start with a 2,4-dichloro-5-methoxypyrimidine precursor. Introduce the 5-chloro-2-fluorophenyl group via a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of the aryl group. Optimize reaction conditions (temperature: 80–100°C; solvent: dioxane/water) to enhance coupling efficiency. Subsequent purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yield and purity .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : Analyze H and C NMR to confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine/fluorine atoms.
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination if suitable crystals are obtained. Refinement parameters (R-factor < 0.05) ensure atomic-level accuracy .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl during chlorination).
- Store waste in labeled containers for halogenated organics and dispose via certified hazardous waste facilities to comply with environmental regulations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence the compound’s biological activity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing methoxy with ethoxy or altering the halogen positions). Test in in vitro assays (e.g., enzyme inhibition, antimicrobial activity). For example:
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodological Answer : Polymorphic forms or conformational flexibility may lead to divergent activity. Conduct:
- Single-crystal X-ray diffraction : Identify dominant conformers and intermolecular interactions (e.g., hydrogen bonds, π-stacking).
- Thermal analysis (DSC/TGA) : Detect polymorph transitions or solvate formation.
Correlate crystallographic data with bioassay results to explain activity variations. For instance, a planar pyrimidine ring may enhance DNA intercalation, while twisted conformers reduce binding .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use in silico tools to estimate:
- Lipophilicity (LogP) : SwissADME or Molinspiration for passive membrane permeability.
- Metabolic stability : CYP450 enzyme interaction predictions via GLIDE (Schrödinger Suite).
- Toxicity : ProTox-II for hepatotoxicity or mutagenicity alerts. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .
Q. How can this compound be optimized for agrochemical applications (e.g., herbicide design)?
- Methodological Answer : Focus on enhancing photostability and bioavailability:
- Introduce electron-withdrawing groups (e.g., nitro) to reduce degradation under UV light.
- Synthesize prodrug derivatives (e.g., ester-linked formulations) for controlled release in soil.
Test herbicidal activity in greenhouse trials (model plant: Arabidopsis thaliana) and compare with commercial benchmarks (e.g., glyphosate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
